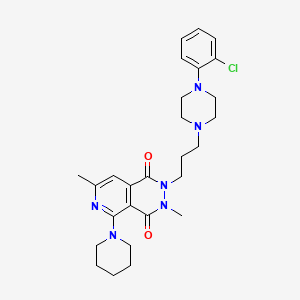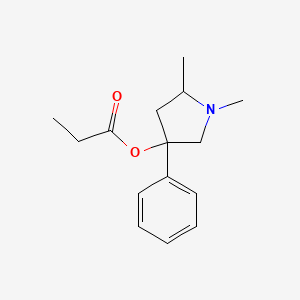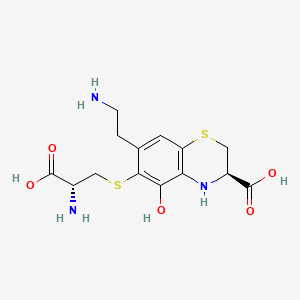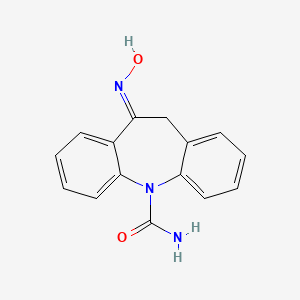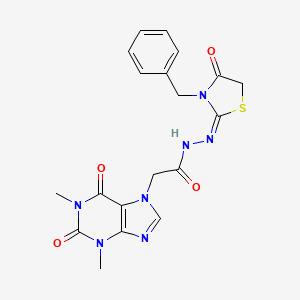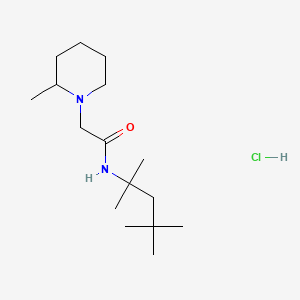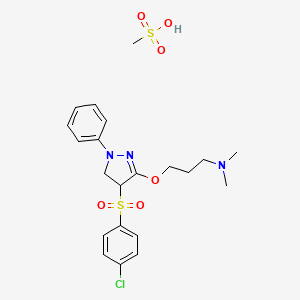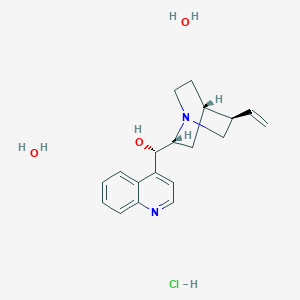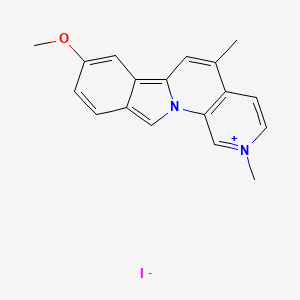
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-a]carbazolium core substituted with methoxy and methyl groups. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-a]carbazole Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,4-a]carbazole skeleton.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrido[3,4-a]carbazole core with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antitumor agent, particularly in colorectal cancer.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells . This pathway is crucial for cell proliferation and survival, making the compound a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atom and the presence of an indole ring.
Neocryptolepine Derivatives: Known for their cytotoxic activity against cancer cells.
Uniqueness
8-Methoxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific substitution pattern and its ability to inhibit the PI3K/AKT/mTOR pathway, which is not commonly observed in similar compounds .
Propiedades
Número CAS |
102852-75-5 |
|---|---|
Fórmula molecular |
C18H17IN2O |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
8-methoxy-2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O.HI/c1-12-8-17-16-9-14(21-3)5-4-13(16)10-20(17)18-11-19(2)7-6-15(12)18;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KUISRPCDKISZOL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
